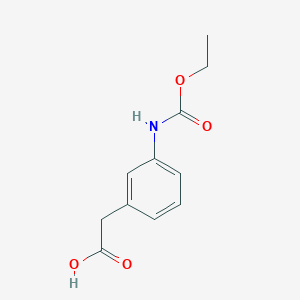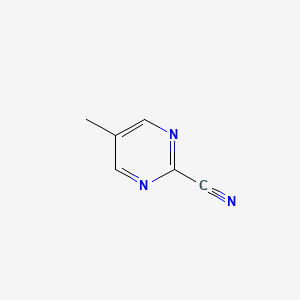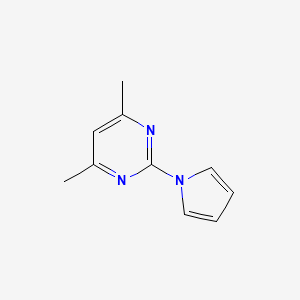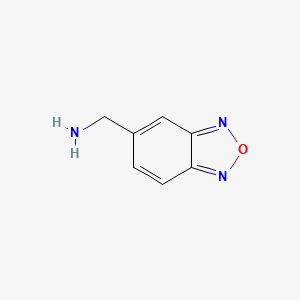
N2-Cyclopentyl-2,3-pyridinediamine
説明
N2-Cyclopentyl-2,3-pyridinediamine is a compound that can be inferred to have a pyridine core structure with an amine group at the 2 and 3 positions, and a cyclopentyl group attached to one of the nitrogen atoms. While the provided papers do not directly discuss N2-Cyclopentyl-2,3-pyridinediamine, they do provide insights into the chemistry of related pyridine derivatives and their potential synthesis routes, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and diverse. For example, the synthesis of functionalized pyrazolo[1,5-a]pyridines is achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature . Similarly, the unexpected formation of 2-(2′-pyridyl)quinoxaline from 2-acetylpyridine and 1,2-phenylenediamine suggests that N2-Cyclopentyl-2,3-pyridinediamine could potentially be synthesized through a condensation reaction involving a cyclopentyl-substituted diamine and an appropriate pyridine derivative .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray diffraction, as seen in the studies of various pyridine-based ligands and complexes . These structures can exhibit significant intermolecular interactions, such as C-H...N, C-H...π, and π...π stacking, which are crucial for the stability and properties of the compounds . The molecular geometry of N2-Cyclopentyl-2,3-pyridinediamine would likely be influenced by the steric demands of the cyclopentyl group and the electronic properties of the pyridine ring.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. Cyclocondensation reactions, for instance, can lead to the formation of naphthyridines and other heterocyclic compounds . The reactivity of the amine groups in N2-Cyclopentyl-2,3-pyridinediamine would be a key factor in its chemical behavior, potentially allowing for further functionalization or participation in coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be deduced from spectroscopic techniques such as IR, UV/Vis, and NMR . These compounds can display luminescence, as observed in cyclometalated Pd(II) and Ir(III) complexes , and their solid-state structures can be significantly influenced by intermolecular interactions . The protonation of pyridine rings can lead to an expansion of π-conjugation, affecting the optical properties of the compounds . N2-Cyclopentyl-2,3-pyridinediamine would likely exhibit properties consistent with its structural features, including potential luminescence and reactivity towards electrophiles.
科学的研究の応用
Optical Properties and Applications
- N2-Cyclopentyl-2,3-pyridinediamine demonstrates notable optical limiting and self-diffraction properties in DMSO, making it a candidate for optical device applications. These properties are pH-dependent, showing variations in nonlinear refractive index, absorption coefficient, and optical limiting threshold (Badran, Imran, & Hassan, 2016).
Synthesis and Chemical Properties
- It's involved in the synthesis of 2,3-disubstituted pyrrolidines, indicating utility in organic synthesis. The process, promoted by SmI2, generates α-amino radicals from specific alkenylamines (Aurrecoechea, Fernandez, Gorgojo, & Saornil, 1999).
- A novel four-component one-pot method enables the synthesis of pyrindines and tetrahydroquinolines, showcasing its versatility in creating complex organic structures (Yehia, Polborn, & Müller, 2002).
- It is also integral in the formation of monoanils from 2,3-pyridinediamines, which has implications for structural chemistry and pharmaceutical synthesis (Dubey, Kumar, Kulkarni, Sunder, Smith, & Kennard, 2004).
Application in Biological Systems
- The compound's interaction with lead in biological systems is notable, particularly in synthesizing specific lead compounds that could model Pb-cysteine interactions in proteins (Andersen, Ditargiani, Hancock, Stern, Goldberg, & Godwin, 2006).
- Its derivatives have been investigated in the context of diamide-based macrocycles in supramolecular chemistry, revealing varying affinities and binding abilities, which could be important in designing new molecular assemblies (Chen, Han, Zhenhua, Huang, Li, & Jiang, 2015).
Photonic and Catalytic Applications
- N2-Cyclopentyl-2,3-pyridinediamine exhibits significant third-order nonlinear optical properties, suggesting potential in high-sensitive photonic devices (Badran, Abul-Hail, Shaker, Musa, & Hassan, 2016).
- It has been used in catalysis for the synthesis of 3-pyrrolines, a crucial intermediate in the synthesis of natural products and pharmaceuticals (Morita & Krause, 2004).
特性
IUPAC Name |
2-N-cyclopentylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXETCZVGXRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Cyclopentyl-2,3-pyridinediamine | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

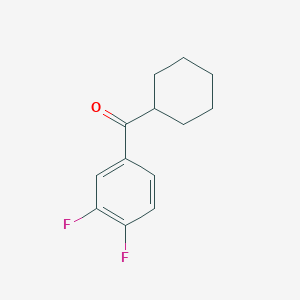
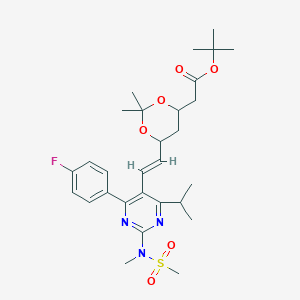
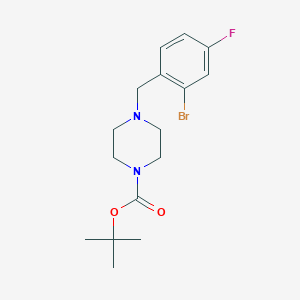
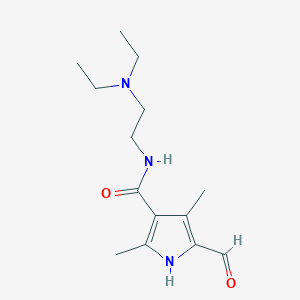
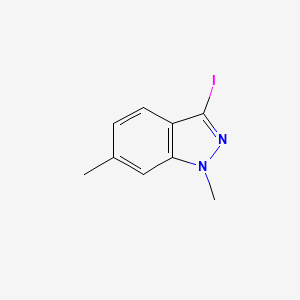
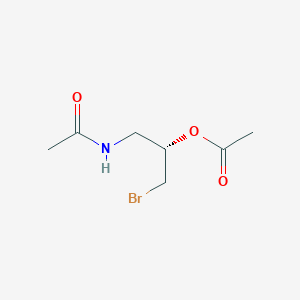
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)
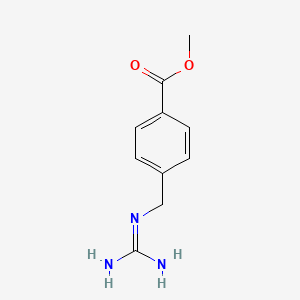
![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)
